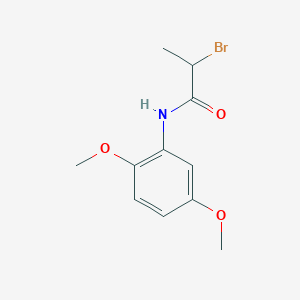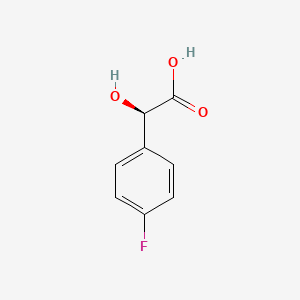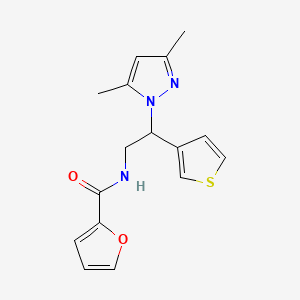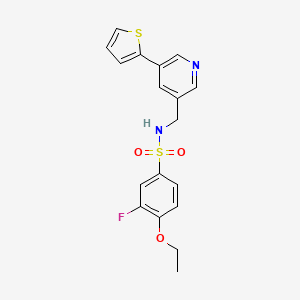
4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups and rings, including an ethoxy group, a fluoro group, a benzenesulfonamide group, a pyridine ring, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The presence of the aromatic rings (benzene, pyridine, and thiophene) likely contributes to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups and rings. For example, the benzenesulfonamide group might undergo substitution reactions, while the pyridine and thiophene rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, the presence of the ethoxy and fluoro groups might affect the compound’s polarity and solubility .科学的研究の応用
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives for Cancer Treatment : A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including the investigation of their photophysical and photochemical properties, has shown these compounds to be promising Type II photosensitizers for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties. Such features are critical for Type II mechanisms in photodynamic therapy, highlighting their potential in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
- Piperidine Derivatives on Iron Corrosion : Research involving quantum chemical calculations and molecular dynamics simulations of piperidine derivatives, including those with benzenesulfonamide components, has demonstrated their effectiveness as corrosion inhibitors for iron. These studies provide insights into how such compounds can protect metals from corrosion, offering potential applications in industrial settings (Kaya et al., 2016).
Antimicrobial Research
- Arylazopyrazole Pyrimidone Compounds : Synthesis and evaluation of arylazopyrazole pyrimidone clubbed with benzenesulfonamide have shown significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents, highlighting the versatility of benzenesulfonamide derivatives in combating microbial resistance (Sarvaiya, Gulati, & Patel, 2019).
Anti-inflammatory Research
- Cyclooxygenase-2 Inhibition : A series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety have been synthesized and evaluated for their COX-1/COX-2 inhibitory activities. Findings from structure-activity relationships and molecular modeling indicate that these compounds, especially those with fluorine substitution on the benzenesulfonamide moiety, show selectivity and potency for COX-2 inhibition, suggesting their potential in anti-inflammatory therapies (Pal et al., 2003).
将来の方向性
The future research directions for this compound could involve exploring its potential therapeutic properties, given the known activities of other thiophene-containing compounds . Additionally, further studies could investigate its physical and chemical properties, and how these might be manipulated for various applications.
特性
IUPAC Name |
4-ethoxy-3-fluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-2-24-17-6-5-15(9-16(17)19)26(22,23)21-11-13-8-14(12-20-10-13)18-4-3-7-25-18/h3-10,12,21H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXUDHIKVQPEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
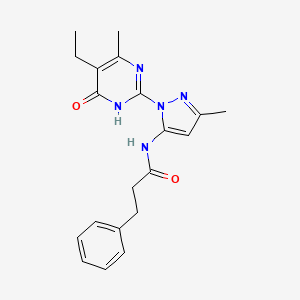
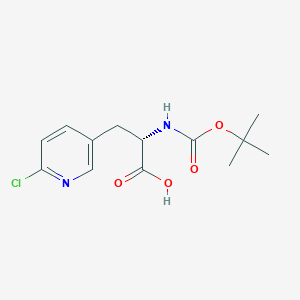
![8-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2984538.png)
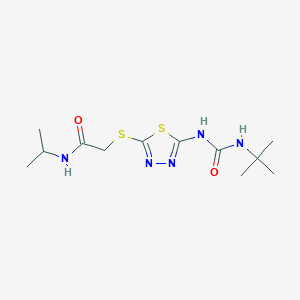
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2984542.png)
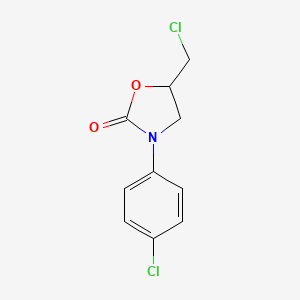
![1-(4-chlorophenyl)-3-[[2-(1H-indol-3-yl)acetyl]amino]urea](/img/structure/B2984545.png)
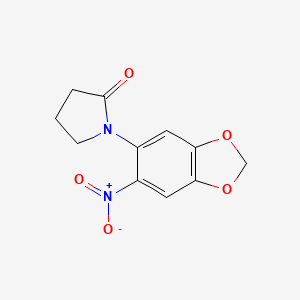
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2984549.png)

